2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
Description
2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxy, furan-2-ylmethyl, and pyridin-2-yl groups
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-17-10-4-3-9-16(17)19(22)21(14-15-8-7-13-24-15)18-11-5-6-12-20-18/h3-13H,2,14H2,1H3 |
InChI Key |
ZIHCGLMZVYLAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Furan-2-ylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where furan is alkylated with a suitable alkyl halide.
Incorporation of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Alkoxy-substituted benzamide derivatives.
Scientific Research Applications
2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share a benzamide core with different substituents, showing varied biological activities.
Furan-2-ylmethanamine derivatives: These compounds have a similar furan-2-ylmethyl group but differ in other substituents, affecting their chemical and biological properties.
Uniqueness: 2-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, furan-2-ylmethyl group, and pyridin-2-yl group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
